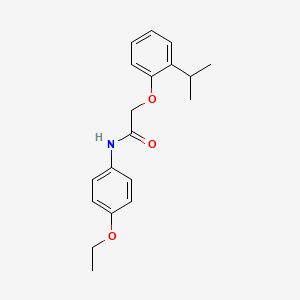

![molecular formula C14H16N2O4S2 B5550184 4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of chemicals known for their potential in various applications, including medicinal chemistry. The interest in this compound stems from its unique structural features, which contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of this compound involves nucleophilic substitution reactions and the use of specific sulfonamide moieties to introduce biological activity. For instance, a study by Abbasi et al. (2018) describes the synthesis of sulfonamides derivatives initiated by the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing the spatial arrangement and confirming the identity of synthesized compounds. Ghorab et al. (2017) reported the crystal structures of similar compounds through X-ray crystallography, providing insight into the molecular conformation (Ghorab et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including regioselective cleavage and competitive formation of different heterocyclic structures. A study by Tornus et al. (1996) discussed the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of the sulfonamide group (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The study by Nikonov et al. (2021) on a related compound provides valuable data on these aspects, highlighting the importance of physical properties in the application of these chemicals (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the study by Chohan and Shad (2011) on sulfonamide-derived ligands and their metal complexes emphasizes the role of the sulfonamide group in biological activity, showcasing the chemical properties that make these compounds potential therapeutic agents (Chohan & Shad, 2011).

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

"4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide" and its derivatives have been explored for their potential as fluorescent molecular probes due to their strong solvent-dependent fluorescence. This characteristic is attributed to an intramolecular charge transfer mechanism, making them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The compounds' fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift enhance their application in biological imaging and diagnostics (Diwu et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives, including compounds related to "this compound," has demonstrated their potential in developing new antibacterial and antifungal agents. These studies have found that such compounds possess significant bactericidal and fungicidal activities, indicating their usefulness in creating novel treatments for infections (El-Mariah & Nassar, 2008).

Molecular Docking and Drug Development

Further studies have involved the use of molecular docking techniques to explore the interaction between sulfonamide derivatives and various biological targets. This approach aids in understanding the pharmacological potential of these compounds, including their roles in cancer therapy and as antioxidants. The computational analysis helps in predicting the efficacy of these molecules against specific diseases, providing a foundation for the development of new therapeutic agents (Mohamed et al., 2022).

Analytical Applications

The compound and its related derivatives have been used as reagents in analytical chemistry to detect and quantify amino acids and other biochemical molecules. Their ability to form stable, intensely colored products with various compounds makes them valuable tools in high-performance liquid chromatography and other analytical methods for biomedical research and diagnostics (Leonard & Osborne, 1975).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)12-8-13(21-9-12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPLJBGDYWIYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

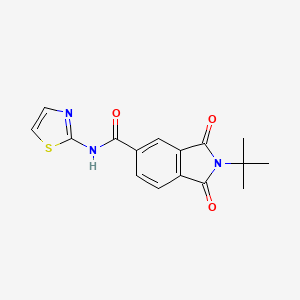

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

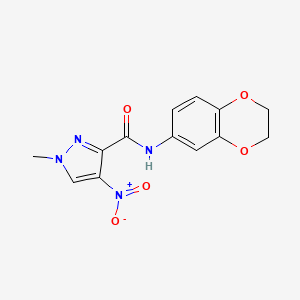

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)